4-Bromobenzyl 4-methylbenzoate

Beschreibung

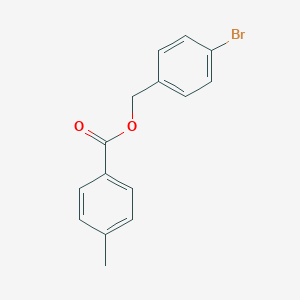

4-Bromobenzyl 4-methylbenzoate is an aromatic ester composed of a 4-bromobenzyl group esterified to 4-methylbenzoic acid. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol. Esters of this type are typically synthesized via acid-catalyzed esterification between 4-bromobenzyl alcohol and 4-methylbenzoic acid. Such esters often serve as intermediates in organic synthesis, particularly in pharmaceuticals and liquid crystals, due to their stability and tunable electronic properties .

Eigenschaften

Molekularformel |

C15H13BrO2 |

|---|---|

Molekulargewicht |

305.17 g/mol |

IUPAC-Name |

(4-bromophenyl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-11-2-6-13(7-3-11)15(17)18-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 |

InChI-Schlüssel |

XKAKZPRAPAWFAF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 4-bromobenzyl 4-methylbenzoate with structurally related brominated aromatic compounds:

Key Observations :

- C–Br Bond Length : The C–Br bond length in brominated aromatics is consistently ~1.89–1.90 Å, as seen in 4-bromobenzyl chloride and methyl 4-bromobenzoate . This suggests similar electronic environments across these compounds.

- Melting Points : Bulky substituents (e.g., benzyl groups) increase melting points compared to simpler esters like methyl 4-bromobenzoate. 4-Bromobenzyl alcohol’s higher melting point (76.5–77.0°C) reflects strong hydrogen bonding .

Reactivity and Hazards

Key Observations :

- Ester vs. Alkyl Halides : Esters (e.g., this compound) are less reactive and hazardous than alkyl bromides (e.g., 4-bromobenzyl bromide), which are corrosive due to their electrophilic bromine .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-bromobenzyl 4-methylbenzoate in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) of structurally similar brominated aromatic compounds. Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Ensure proper ventilation and avoid exposure to high temperatures or oxidizing agents. For spills, use dry powder extinguishers (not water) and store away from acids/bases .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic C-Br at 600–800 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., benzyl CH₂ protons at ~4.8–5.2 ppm).

- X-ray crystallography : Determines molecular geometry and packing. Use SHELX programs (e.g., SHELXL for refinement) for high-resolution data .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Esterification : React 4-bromobenzyl alcohol with 4-methylbenzoyl chloride under acidic catalysis (e.g., H₂SO₄) in anhydrous conditions.

- Yield optimization : Use a Dean-Stark trap to remove water, and monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, methyl) influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Bromine : Acts as a strong electron-withdrawing group, activating the benzyl position for nucleophilic attack.

- Methyl : Electron-donating group stabilizes the ester carbonyl, reducing electrophilicity.

- Kinetic analysis : Use Hammett plots to correlate substituent effects with reaction rates. Compare with analogs like 4-chlorobenzyl derivatives .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data validation : Cross-check refinement metrics (R-factor, wR₂) using SHELXL.

- Heavy-atom derivatization : Introduce bromine or iodine substituents to enhance anomalous scattering for absolute configuration determination (e.g., as in 4-bromobenzyl ether derivatives) .

Q. How does this compound interact with enzymes like CoA transferases in kinetic studies?

- Methodological Answer :

- Enzyme assays : Use stopped-flow kinetics to measure kcat and KM values. For example, ATP/CoA-dependent assays (similar to 4-methylbenzoate in ).

- Inhibition analysis : Compare Lineweaver-Burk plots with/without inhibitors to identify competitive/non-competitive mechanisms .

Q. What are the emerging applications of this compound in photoluminescent materials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.